2-(4-((4-fluorophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((4-fluorophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a fluorophenyl group, and a sulfonyl butanamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the following steps:
Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a fluorophenyl boronic acid is coupled with a halogenated thiophene derivative.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the sulfonyl butanoic acid derivative with N-methylamine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-fluorophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which may target the sulfonyl group or the amide bond.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides, alcohols.
Substitution: Halogenated derivatives, substituted thiophenes.
Scientific Research Applications
2-(4-((4-fluorophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and sulfonyl moiety play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-((4-chlorophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide
- 2-(4-((4-bromophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide
- 2-(4-((4-methylphenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide
Uniqueness
The presence of the fluorophenyl group in 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide imparts unique electronic properties, making it more reactive and potentially more effective in certain applications compared to its chlorinated, brominated, or methylated analogs. This uniqueness can be attributed to the strong electron-withdrawing nature of the fluorine atom, which influences the compound’s overall reactivity and interaction with molecular targets .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylbutanoylamino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S2/c1-18-15(21)13-8-9-24-16(13)19-14(20)3-2-10-25(22,23)12-6-4-11(17)5-7-12/h4-9H,2-3,10H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKQQKRBKRBXJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.